N,N-diphenylcarbamimidothioic acid
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Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C7H6N4O . This compound is a white crystalline solid and is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Preparation Methods
Carbonyldiimidazole: can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces the desired compound along with imidazolium chloride as a byproduct. The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes several types of chemical reactions, including:
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Hydrolysis: : It readily hydrolyzes to give back imidazole and carbon dioxide:
(C3H3N2)2CO+H2O→2C3H4N2+CO2
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Amide Formation: : It is used to convert amines into amides. The reaction is promoted by Carbonyldiimidazole and is less reactive than acid chlorides but easier to handle.
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Ester Formation: : It can also convert alcohols into esters.
Common reagents and conditions for these reactions include the use of Carbonyldiimidazole as the coupling agent, with the reactions typically carried out under anhydrous conditions to prevent hydrolysis .
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research:
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Peptide Synthesis: : It is extensively used for the coupling of amino acids in peptide synthesis. The formation of peptide bonds is driven by the release of carbon dioxide.
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Organic Synthesis: : It is employed in the synthesis of various organic compounds, including amides, carbamates, and ureas.
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Biological Research: : It is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
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Industrial Applications: : It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The molecular targets include carboxylic acids, and the pathways involved are those of nucleophilic substitution reactions .
Comparison with Similar Compounds
Carbonyldiimidazole: is unique compared to other similar compounds due to its ease of handling and the avoidance of side reactions that are common with more reactive agents like acid chlorides. Similar compounds include:
Phosgene: A highly reactive compound used in similar applications but with more hazardous handling requirements.
Imidazole: A component of and used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis but with different reactivity and handling properties.
Carbonyldiimidazole: stands out due to its balance of reactivity and ease of use, making it a preferred reagent in many synthetic applications.
Properties
IUPAC Name |
N,N-diphenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXQVCYHDMIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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